molecular formula C14H13ClN4O2 B2826755 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-02-0

5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2826755
CAS No.: 899954-02-0
M. Wt: 304.73
InChI Key: ZUCFBQVXRMIXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one ( 899954-02-0) is a chemical compound supplied for research purposes. It features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is a privileged scaffold in medicinal chemistry, substituted with a (4-chlorophenyl)methyl group at the 5-position and a 2-hydroxyethyl chain at the 1-position . The molecular formula is C14H13ClN4O2 and it has a molecular weight of 304.73 g/mol . Research Significance and Potential Applications The pyrazolopyrimidinone scaffold is extensively recognized as a core structure in the development of kinase inhibitors . Related derivatives have demonstrated potent activity as inhibitors of tyrosine kinases such as Src, which is implicated in cancer progression, including glioblastoma (GBM) . Compounds with this core have been shown in research settings to affect cancer cell viability, reduce tumorigenicity, and enhance sensitivity to ionizing radiation, suggesting its value in oncology and radiobiology studies . The 2-hydroxyethyl substituent in its structure may enhance aqueous solubility, potentially improving the compound's pharmacokinetic profile in preclinical research, while the chloro-aromatic moiety can contribute to lipophilicity and target binding affinity . Usage and Handling This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-3-1-10(2-4-11)8-18-9-16-13-12(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFBQVXRMIXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorobenzyl chloride with 1-(2-hydroxyethyl)pyrazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, derivatives of this compound have been shown to inhibit Src kinase activity, which is crucial for tumor growth and metastasis. This inhibition enhances cancer cell sensitivity to ionizing radiation, making it a candidate for combination therapies in cancer treatment .

Antimicrobial Properties

Pyrazole derivatives are recognized for their antimicrobial activities. Research indicates that certain compounds within this class exhibit significant inhibitory effects against various bacterial strains and fungi. The presence of the 4-chlorophenyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been linked to the modulation of inflammatory pathways, suggesting that they could be developed into therapeutics for conditions characterized by chronic inflammation .

Case Study 1: Cancer Cell Lines

In a controlled study involving various cancer cell lines, treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in reduced cell viability and increased apoptosis rates. The study concluded that these compounds could serve as effective agents in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics used as controls.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of Src kinase
AntimicrobialInhibition against bacteria
Anti-inflammatoryModulation of cytokine release

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Compound 11e (): Exhibited 97% inhibition in the carrageenan-induced paw edema model (comparable to indomethacin) with minimal ulcerogenic effects. The thiazole-linked 4-bromo/4-chlorophenyl groups enhance lipophilicity (C log P = 4.2), improving tissue penetration .
  • Target Compound: No direct anti-inflammatory data are reported, but its hydroxyethyl group may reduce gastrointestinal toxicity compared to phenyl-substituted analogs .

Antifungal Activity

  • 5-Amino-6-arylamino Derivatives (): Demonstrated 83–100% inhibition against Sclerotinia sclerotiorum at 10–50 mg/L. The amino and arylamino groups facilitate hydrogen bonding with fungal enzymes .

Kinase Inhibition

  • HS43 (): A thioether-linked hydroxyethyl derivative showed potent inhibition of death-associated protein kinase 1 (DAPK1), highlighting the role of sulfur in coordinating with kinase active sites .

Lipophilicity (C log P)

  • The target compound’s C log P is ~1.8 (estimated), lower than phenyl-substituted analogs (e.g., 11e: C log P = 4.2), suggesting improved aqueous solubility .
  • 4-Chloro-6-(chloromethyl)-1-methyl derivative (): High lipophilicity (C log P = 2.5) makes it suitable for hydrophobic interactions in antibacterial targets .

Structure-Activity Relationships (SAR)

Position 1 Substituents :

  • Hydroxyethyl groups (target compound) enhance solubility but may reduce membrane permeability compared to aryl groups (e.g., 11e) .

Position 5 Substituents :

  • 4-Chlorophenylmethyl groups provide moderate lipophilicity, balancing solubility and target binding .

Position 6 Modifications: Thioether (HS43) or amino () groups improve enzymatic inhibition via polar interactions .

Biological Activity

The compound 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C14H13ClN4O
  • Molecular Weight : 264.73 g/mol
  • CAS Number : 899954-02-0

The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in oncogenic signaling pathways. Notably, it has been shown to inhibit the AKT2/PKBβ kinase, which is a critical player in cell survival and proliferation in various cancers, including glioblastoma. This inhibition is significant as AKT signaling is often dysregulated in cancer, making it a target for therapeutic intervention .

Anticancer Properties

Research indicates that 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one demonstrates promising anticancer activity:

  • Inhibition of Glioblastoma Growth : The compound has been tested against glioblastoma cell lines and demonstrated potent growth inhibition with an effective concentration (EC50) indicating low cytotoxicity towards non-cancerous cells. For instance, it inhibited the formation of 3D neurospheres in patient-derived glioma stem cells .
  • Selectivity : Notably, while it exhibits significant cytotoxicity against glioma cells, it shows reduced toxicity towards normal cells even at higher concentrations (four to five times greater than those effective against cancer cells) .

Other Biological Activities

Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for various biological activities:

  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives have shown up to 85% inhibition of these cytokines at micromolar concentrations .
  • Antimicrobial Activity : Certain pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains. The presence of specific functional groups appears to enhance their activity against pathogens like E. coli and S. aureus .

Data Tables

Biological ActivityEC50 (µM)Remarks
Glioblastoma Inhibition0.5 - 1.0Low cytotoxicity towards non-cancerous cells
TNF-α Inhibition10Comparable to standard anti-inflammatory drugs
IL-6 Inhibition10Significant reduction observed

Case Studies

  • Glioblastoma Study : A study screened various compounds against glioblastoma cell lines and found that 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibited a potent inhibitory effect on neurosphere formation from glioma stem cells. The compound's selectivity for cancerous over normal cells highlights its therapeutic potential in targeted cancer therapies .
  • Anti-inflammatory Research : Another investigation into pyrazole derivatives indicated that modifications in the chemical structure could lead to enhanced anti-inflammatory effects. The study noted that certain substitutions could increase the potency of these compounds against inflammatory markers .

Q & A

Q. How can the synthesis of 5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, NaOH) improve intermediate formation .
  • Temperature : Controlled heating (80–110°C) during cyclocondensation ensures complete conversion .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts .
  • Continuous-flow reactors : For scalable synthesis, flow chemistry reduces batch variability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • 1H/13C NMR : Confirms substituent positions and core pyrazolo[3,4-d]pyrimidine structure .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretch from hydroxyethyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer : Target identification involves:
  • Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to predict binding affinity .
  • Enzyme Assays : Test inhibition of phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs), common targets for pyrazolo[3,4-d]pyrimidines .
  • Cellular Profiling : Use high-throughput screening (HTS) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Varied Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven effects .
  • Metabolic Stability : Test compound stability in liver microsomes to account for degradation differences .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent effects vs. assay type) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR development involves:
  • Substituent Variation : Synthesize derivatives with modified chlorophenyl or hydroxyethyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the pyrimidin-4-one core with triazine or quinazoline to probe scaffold flexibility .
  • Pharmacophore Mapping : Use software (e.g., Schrödinger’s Phase) to identify critical interaction points .

Q. What methodologies are effective for evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer : Key approaches include:
  • Caco-2 Permeability Assays : Predict intestinal absorption .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • CYP450 Inhibition Screening : Assess metabolic interactions via fluorescence-based assays .
  • In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification of plasma levels .

Q. How can in silico modeling improve the design of derivatives with enhanced selectivity?

  • Methodological Answer : Computational strategies include:
  • Molecular Dynamics Simulations : Simulate ligand-target binding over time to identify stable conformations .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications .
  • QSAR Modeling : Train machine learning models on bioactivity data to predict novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.